molecular formula C10H7ClF3NO2 B4949883 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol

3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol

Cat. No. B4949883
M. Wt: 265.61 g/mol
InChI Key: CJTYJGDSAQVEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoxazolol family and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol has a significant effect on the central nervous system. It has been found to reduce the frequency and severity of seizures in animal models, indicating its potential use as an anticonvulsant. Additionally, it has been shown to have potent analgesic effects, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol is its ability to selectively target certain neurotransmitters in the brain, leading to its potent effects. However, one limitation of this compound is its potential toxicity, which needs to be carefully monitored in laboratory experiments.

Future Directions

There are several potential future directions for research on 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol. One area of interest is its potential use as a treatment for various neurological disorders, including epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, the unique properties of 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol make it a promising candidate for further research and development in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol involves the reaction of 4-chlorobenzaldehyde, trifluoroacetic anhydride, and hydroxylamine hydrochloride. This reaction produces the desired compound in good yield and purity.

Scientific Research Applications

The compound 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent anticonvulsant and analgesic properties, making it a potential candidate for the treatment of various neurological disorders.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO2/c11-7-3-1-6(2-4-7)8-5-9(16,17-15-8)10(12,13)14/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTYJGDSAQVEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1(C(F)(F)F)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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